Cas no 1807005-92-0 (3-Bromo-2-(trifluoromethyl)isonicotinonitrile)
3-Bromo-2-(trifluoromethyl)isonicotinonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(trifluoromethyl)isonicotinonitrile
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- Inchi: 1S/C7H2BrF3N2/c8-5-4(3-12)1-2-13-6(5)7(9,10)11/h1-2H
- SMILES: BrC1=C(C#N)C=CN=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Topological Polar Surface Area: 36.7
3-Bromo-2-(trifluoromethyl)isonicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013417-250mg |
3-Bromo-2-(trifluoromethyl)isonicotinonitrile |
1807005-92-0 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
| Alichem | A029013417-1g |
3-Bromo-2-(trifluoromethyl)isonicotinonitrile |
1807005-92-0 | 95% | 1g |
$2,866.05 | 2022-03-31 |
3-Bromo-2-(trifluoromethyl)isonicotinonitrile Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 3-Bromo-2-(trifluoromethyl)isonicotinonitrile
Comprehensive Guide to 3-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS No. 1807005-92-0): Properties, Applications, and Market Trends
3-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS No. 1807005-92-0) is a high-value heterocyclic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a trifluoromethyl group and a bromine substituent, makes it a versatile building block for drug discovery and material science. This article explores its chemical properties, synthetic routes, and emerging applications while addressing trending topics like sustainable synthesis and AI-driven molecular design.
The growing demand for fluorinated compounds in medicinal chemistry has positioned 3-Bromo-2-(trifluoromethyl)isonicotinonitrile as a key intermediate. Researchers frequently search for "CF3-containing pyridine derivatives" or "brominated isonicotinonitrile applications," reflecting its relevance in developing kinase inhibitors and antiviral agents. Recent studies highlight its role in optimizing bioavailability and metabolic stability—critical factors in modern drug design.
From a synthetic perspective, this compound exemplifies the shift toward atom-efficient methodologies. Laboratories increasingly adopt catalytic bromination techniques and flow chemistry to improve yield while minimizing waste—a response to the pharmaceutical industry's focus on green chemistry principles. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for high-throughput screening applications.
Market analysts note rising interest in custom fluorination services for compounds like 3-Bromo-2-(trifluoromethyl)isonicotinonitrile, driven by patent filings in oncological therapeutics and crop protection chemicals. Its structure-activity relationship (SAR) potential makes it particularly valuable for fragment-based drug discovery—a hot topic in computational chemistry forums. Suppliers now emphasize scalable production and regulatory compliance documentation to meet global demand.
Beyond pharmaceuticals, this nitrile derivative shows promise in electronic materials development. Its electron-withdrawing groups contribute to tunable charge transport properties, sparking research into organic semiconductors. Such multidisciplinary applications align with current searches for "multi-functional heterocycles" and "halogenated nitrile uses," demonstrating its cross-industry significance.
Storage and handling recommendations emphasize stability under inert atmospheres, with technical bulletins advising desiccated conditions below -20°C for long-term preservation. These protocols ensure consistent performance in cross-coupling reactions—particularly Suzuki-Miyaura and Buchwald-Hartwig transformations that dominate recent literature. The compound's crystallographic data has been extensively studied to facilitate co-crystal engineering approaches.
Innovative delivery formats, including microencapsulated batches for controlled-release applications, are expanding its utility in precision agriculture. Meanwhile, QSAR modeling studies leverage its structural features to predict molecular interactions—an approach gaining traction in digital chemistry platforms. These advancements address the industry's need for data-driven compound optimization while reducing experimental iterations.
As regulatory landscapes evolve, manufacturers of 3-Bromo-2-(trifluoromethyl)isonicotinonitrile prioritize REACH compliance and ICH guidelines, responding to increased scrutiny of halogenated intermediates. Technical white papers frequently discuss its environmental fate and biodegradation pathways, reflecting the market's emphasis on sustainable chemical innovation. These developments position CAS 1807005-92-0 as a benchmark for responsible specialty chemical production.
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